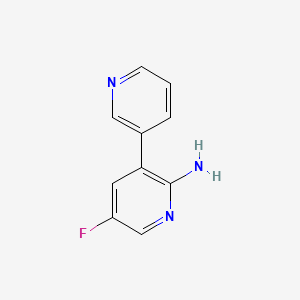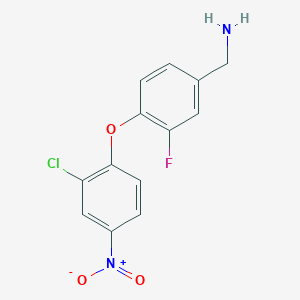![molecular formula C44H34O20 B12831227 (2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is a complex polyphenolic compound. It is known for its potent antioxidant properties and is found in various natural sources, including certain fruits and vegetables. This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) typically involves multiple steps. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with a suitable chroman derivative under acidic conditions. The reaction is followed by esterification with 3,4,5-trihydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinones back to the original hydroxy compounds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Esterification can be carried out using carboxylic acids and dehydrating agents, while etherification may involve alkyl halides and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original hydroxy compounds.
Substitution: Various esters and ethers depending on the substituents used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its antioxidant properties and its ability to scavenge free radicals. It is also used as a model compound to study polyphenolic interactions and stability.
Biology
In biological research, (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) is investigated for its potential protective effects against oxidative stress in cells. It is also explored for its role in modulating various biological pathways.
Medicine
Medically, this compound is being researched for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective properties. Its ability to modulate oxidative stress makes it a candidate for treating diseases associated with oxidative damage.
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for its potential use in cosmetics and skincare products for its antioxidant properties.
作用机制
The mechanism of action of (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. It also modulates various signaling pathways involved in inflammation and cell survival.
相似化合物的比较
Similar Compounds
Epigallocatechin gallate: Another polyphenolic compound with strong antioxidant properties.
Resveratrol: Known for its antioxidant and anti-inflammatory effects.
Quercetin: A flavonoid with similar antioxidant activities.
Uniqueness
What sets (2R,2’R,3S,3’S,4S)-2,2’-Bis(3,4-dihydroxyphenyl)-5,5’,7,7’-tetrahydroxy-[4,8’-bichroman]-3,3’-diyl bis(3,4,5-trihydroxybenzoate) apart is its unique structure, which allows for multiple points of interaction with free radicals and other molecules. This structural complexity contributes to its potent antioxidant activity and broad range of biological effects.
属性
分子式 |
C44H34O20 |
|---|---|
分子量 |
882.7 g/mol |
IUPAC 名称 |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39+,40+,42-/m0/s1 |
InChI 键 |
KTLUHRSHFRODPS-VLNKRCLNSA-N |
手性 SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)

![2,4,7-Trimethylpyrrolo[1,2-a]pyrimidine](/img/structure/B12831240.png)
